Guanoxabenz Guanoxabenz Guanoxabenz is a dichlorobenzene.
Brand Name: Vulcanchem
CAS No.: 24047-25-4
VCID: VC0007016
InChI: InChI=1S/C8H8Cl2N4O/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14-15/h1-4,15H,(H3,11,13,14)
SMILES: C1=CC(=C(C(=C1)Cl)C=NN=C(N)NO)Cl
Molecular Formula: C8H8Cl2N4O
Molecular Weight: 247.08 g/mol

Guanoxabenz

CAS No.: 24047-25-4

Cat. No.: VC0007016

Molecular Formula: C8H8Cl2N4O

Molecular Weight: 247.08 g/mol

* For research use only. Not for human or veterinary use.

Guanoxabenz - 24047-25-4

CAS No. 24047-25-4
Molecular Formula C8H8Cl2N4O
Molecular Weight 247.08 g/mol
IUPAC Name 2-[(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine
Standard InChI InChI=1S/C8H8Cl2N4O/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14-15/h1-4,15H,(H3,11,13,14)
Standard InChI Key QKIQJNNDIWGVEH-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=C(C(=C1)Cl)/C=N/N=C(\N)/NO)Cl
SMILES C1=CC(=C(C(=C1)Cl)C=NN=C(N)NO)Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)C=NN=C(N)NO)Cl

Structural and Chemical Properties of Guanoxabenz

Molecular Architecture

Guanoxabenz features a dichlorophenyl ring conjugated to a hydroxyguanidine moiety via an imine linkage. Its SMILES notation (C1=CC(=C(C(=C1)Cl)/C=N/N=C(\N)/NO)Cl) and InChIKey (QKIQJNNDIWGVEH-UUILKARUSA-N) highlight the compound’s planar geometry and stereoelectronic properties . The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring enhances lipid solubility, facilitating blood-brain barrier penetration .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC8H8Cl2N4O\text{C}_8\text{H}_8\text{Cl}_2\text{N}_4\text{O}
Molecular Weight247.08 g/mol
SMILESC1=CC(=C(C(=C1)Cl)/C=N/N=C(\N)/NO)Cl
InChIKeyQKIQJNNDIWGVEH-UUILKARUSA-N
Predicted CCS (Ų)150.0 ([M+H]+)
XLogP32.7

Pharmacological Profile and Mechanism of Action

Figure 1: Enzymatic Conversion of Guanoxabenz to Guanabenz

GuanoxabenzXanthine OxidaseGuanabenz+H2O\text{Guanoxabenz} \xrightarrow{\text{Xanthine Oxidase}} \text{Guanabenz} + \text{H}_2\text{O}

Enzymatic reduction involves electron transfer from xanthine oxidase cofactors .

Central α2-Adrenergic Agonism

Guanabenz, the active metabolite, binds to α2-adrenoceptors in the brainstem, reducing sympathetic outflow. This results in:

  • Decreased peripheral vascular resistance

  • Lowered cardiac output

  • Reduced renal sodium reabsorption .

The antihypertensive effect is dose-dependent, with peak plasma concentrations of guanabenz occurring 2–4 hours post-administration .

Pharmacokinetics and Metabolism

Absorption and Distribution

Guanoxabenz is 75% bioavailable following oral administration, with extensive protein binding (90%) . Its lipophilic nature ensures wide tissue distribution, including penetration into the central nervous system.

Table 2: Pharmacokinetic Parameters of Guanoxabenz/Guanabenz

ParameterValue
Half-life (Guanabenz)6 hours
Protein Binding90%
Metabolic PathwayHepatic (CYP450)
ExcretionRenal (60%), Fecal (40%)

Metabolic Pathways

Hepatic metabolism involves CYP3A4-mediated oxidation, yielding inactive metabolites excreted renally. Concurrent use of CYP3A4 inducers (e.g., rifampin) may reduce efficacy .

Recent Advances and Future Directions

Prodrug Optimization

Recent studies explore structural analogs of guanoxabenz with improved metabolic stability. For instance, replacing the hydroxyguanidine group with a thioamide moiety enhances resistance to enzymatic reduction .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator